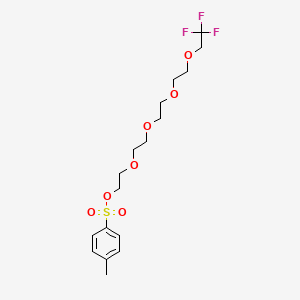

1,1,1-Trifluoroethyl-PEG5-Tos

Descripción

Propiedades

IUPAC Name |

2-[2-[2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25F3O7S/c1-15-2-4-16(5-3-15)28(21,22)27-13-12-25-9-8-23-6-7-24-10-11-26-14-17(18,19)20/h2-5H,6-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYAXEKCLHRTXQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25F3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1,1-Trifluoroethyl-PEG5-Tos: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development

This guide provides a comprehensive technical overview of 1,1,1-Trifluoroethyl-PEG5-Tos, a specialized heterobifunctional linker. Designed for researchers, chemists, and drug development professionals, this document delves into the core chemical principles, synthesis, and applications of this versatile molecule. We will explore the synergistic roles of its constituent parts—the trifluoroethyl group, the pentaethylene glycol (PEG5) spacer, and the tosylate leaving group—and provide practical, field-proven insights into its application in bioconjugation, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Introduction: A Molecule Designed for Purpose

In the landscape of modern therapeutic development, the precise chemical linkage of molecules is paramount. Heterobifunctional linkers are the unsung heroes that enable the creation of complex architectures like antibody-drug conjugates (ADCs) and PROTACs.[1][2] this compound has emerged as a valuable tool in this domain, offering a unique combination of properties tailored for stability, solubility, and reactivity.

This linker is comprised of three key functional components:

-

A 1,1,1-Trifluoroethyl Group: This terminal modification is not a reactive handle for conjugation. Instead, the incorporation of fluorine atoms serves to modulate the physicochemical properties of the linker and the final conjugate. Fluorination is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and fine-tune lipophilicity.[3]

-

A Pentaethylene Glycol (PEG5) Spacer: The PEG5 chain is a hydrophilic spacer that imparts several beneficial properties. It enhances the aqueous solubility of the molecule, which is often crucial when working with hydrophobic drugs or large biomolecules.[4][5] The flexibility and defined length of the PEG chain are also critical for spanning the distance between two conjugated entities, such as a target-binding warhead and an E3 ligase ligand in a PROTAC, without introducing significant steric hindrance.[6][7]

-

A Tosyl (Tosylate) Group: This is the reactive end of the linker. The tosylate group is an excellent leaving group in nucleophilic substitution reactions.[8][9] This allows for efficient and specific conjugation to nucleophiles such as the primary amines found in lysine residues of proteins or the thiol groups of cysteine residues.[10][11]

The strategic combination of these three components makes this compound a powerful tool for researchers looking to develop next-generation therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.

Physicochemical and Chemical Properties

A thorough understanding of the properties of this compound is essential for its effective use in experimental design.

| Property | Value | Source(s) |

| Chemical Name | 2-(2-(2-(2-(2-(2,2,2-trifluoroethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate | N/A |

| CAS Number | 1872433-61-8 | [8][12] |

| Molecular Formula | C₁₇H₂₅F₃O₇S | [12] |

| Molecular Weight | 430.44 g/mol | [12][13] |

| Appearance | Solid powder | [13] |

| Purity | Typically ≥95% | [10] |

| Solubility | Soluble in water and many organic solvents. | [8][14] |

| Storage | -20°C, protected from moisture. | [8] |

Synthesis and Mechanism of Action

The synthesis of this compound is a two-step process starting from commercially available precursors. The workflow is outlined below.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on standard organic chemistry methodologies for tosylation of alcohols.[15][16]

Part A: Synthesis of 1,1,1-Trifluoroethyl-PEG5-alcohol (Precursor)

The precursor, 1,1,1-Trifluoroethyl-PEG5-alcohol, can be synthesized via a Williamson ether synthesis from pentaethylene glycol and a suitable 2,2,2-trifluoroethylating agent, or it can be sourced from commercial suppliers.[17][18][19]

Part B: Tosylation of 1,1,1-Trifluoroethyl-PEG5-alcohol

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1,1,1-Trifluoroethyl-PEG5-alcohol (1.0 eq). Dissolve the alcohol in anhydrous dichloromethane (DCM) (approx. 10 volumes).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of Base: Add a suitable base, such as triethylamine (1.5 eq) or pyridine (1.5 eq), to the solution and stir for 10-15 minutes.

-

Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.2 eq) in anhydrous DCM to the reaction mixture dropwise.

-

Reaction: Stir the reaction mixture at 0°C for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

Work-up: Upon completion, quench the reaction by adding cold water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final product, this compound.

Mechanism of Action in Bioconjugation

The utility of this compound in bioconjugation stems from the high reactivity of the tosylate group in a nucleophilic substitution (Sₙ2) reaction.

Caption: Sₙ2 reaction mechanism for bioconjugation.

The reaction is typically carried out in a buffered aqueous solution. The pH of the reaction is a critical parameter. For targeting primary amines (e.g., lysine residues), a pH range of 8.0-9.5 is generally optimal to ensure that the amine is deprotonated and thus sufficiently nucleophilic.[]

Applications in Bioconjugation and PROTAC Synthesis

The primary application of this compound is as a linker in the construction of complex biomolecules and therapeutic agents.

General Bioconjugation

This linker can be used to attach a trifluoroethyl-PEG5 moiety to proteins, peptides, or other molecules containing a suitable nucleophile. This process, known as PEGylation, can enhance the therapeutic properties of the molecule by:

-

Increasing Hydrodynamic Size: This reduces renal clearance and extends the in vivo half-life of the conjugated molecule.[21]

-

Improving Solubility: The hydrophilic PEG chain can significantly improve the solubility of hydrophobic molecules.[4]

-

Shielding from Proteolysis and Immune Recognition: The flexible PEG chain can mask the conjugated molecule from proteolytic enzymes and reduce its immunogenicity.[22]

PROTAC Synthesis

This compound is particularly well-suited for the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[2] The linker plays a crucial role in the efficacy of a PROTAC by dictating the distance and relative orientation of the two ligands, which is critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).

The fluorinated PEG linker can offer advantages in PROTAC design by improving metabolic stability and cell permeability.[3]

Experimental Protocol: Representative PROTAC Synthesis

This protocol describes a representative synthesis of a PROTAC using this compound to link a target-binding ligand (Ligand-OH) and an E3 ligase-binding ligand (Ligand-NH₂).

-

Step 1: Conjugation to the First Ligand

-

Dissolve the target-binding ligand containing a hydroxyl group (Ligand-OH) (1.0 eq) and this compound (1.1 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).

-

Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 eq).

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C) until the starting material is consumed, as monitored by LC-MS.

-

Perform an aqueous work-up and purify the resulting intermediate (Ligand-O-PEG5-Trifluoroethyl) by flash chromatography or preparative HPLC.

-

-

Step 2: Activation of the Terminal Alcohol (if necessary)

-

The intermediate from Step 1 has a terminal trifluoroethyl ether group. To conjugate the second ligand, the other end of the initial PEG linker would need to have a protected functional group that can be deprotected and activated. Correction: The provided molecule is monofunctional at the tosyl end. For PROTAC synthesis, a heterobifunctional linker with orthogonal protecting groups is typically used. However, for the purpose of illustrating the reactivity of the tosyl group, we will proceed with a hypothetical scenario where the second ligand is attached to a precursor of the PEG chain. A more practical approach would involve starting with a heterobifunctional PEG linker, for example, one with a tosyl group and a protected amine.

-

A more realistic PROTAC synthesis workflow using a tosyl-containing linker is as follows:

Caption: Representative PROTAC synthesis workflow.

Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity and reactivity of this compound.

-

Storage: The compound should be stored at -20°C in a tightly sealed container, protected from moisture and light.[8] The tosylate group is susceptible to hydrolysis, especially in the presence of moisture.[23]

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.[24]

-

Stability: The tosylate group is more stable in neutral to slightly acidic conditions and is more prone to hydrolysis under basic conditions.[23] Therefore, aqueous solutions should be prepared fresh and used promptly, especially if they are at a basic pH.

Conclusion and Future Outlook

This compound is a highly functional and versatile linker for advanced applications in bioconjugation and drug development. Its unique trifluoroethyl modification offers the potential for improved metabolic stability and favorable physicochemical properties in the final conjugate. The hydrophilic PEG5 spacer enhances solubility and provides optimal spacing, while the reactive tosylate group allows for efficient and specific conjugation to nucleophilic biomolecules.

As the demand for more sophisticated and targeted therapeutics, such as PROTACs and next-generation ADCs, continues to grow, the need for well-defined and functionalized linkers like this compound will become increasingly critical. Future research will likely focus on the systematic evaluation of fluorinated linkers of varying lengths and compositions to further optimize the properties of these complex therapeutic modalities.

References

-

PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. (2024, September 24). AxisPharm. Retrieved from [Link]

-

Troup, R. (2023). Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties. University of Southampton. Retrieved from [Link]

-

Trifluoroethanol: Top 5 Uses, Properties & Safety Guide. (n.d.). Retrieved from [Link]

-

Weiss, K., et al. (2021). Recent Trends in Bioorthogonal Click-Radiolabeling Reactions Using Fluorine-18. Molecules, 26(15), 4439. Retrieved from [Link]

-

PEGylation reagents (linkers, crosslinkers and labels). (n.d.). Interchim. Retrieved from [Link]

-

Crimmins, M. T., & DeBaillie, A. C. (2006). Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group. Tetrahedron letters, 47(51), 9155-9158. Retrieved from [Link]

-

Materials Safety Data Sheet. (n.d.). Kamulin Biotech Co., Ltd. Retrieved from [Link]

-

Exploring the Chemical Inertness and Stability of Fluorinated Ethers for Material Science. (2025, October 28). Retrieved from [Link]

-

This compound. (n.d.). BIOFOUNT. Retrieved from [Link]

-

Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm, 11(10), 1646-1659. Retrieved from [Link]

-

Recent advances in trifluoroethylation reaction. (n.d.). ResearchGate. Retrieved from [Link]

-

Alcohol to Tosylate using Tosyl Cl, base. (n.d.). Organic Synthesis. Retrieved from [Link]

-

Trifluoroethyl-PEG-Tos. (n.d.). AxisPharm. Retrieved from [Link]

-

Zhang, Y., et al. (2013). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 18(9), 11438-11448. Retrieved from [Link]

-

Overview of PEG Linkers & Their Applications. (n.d.). Technology Networks. Retrieved from [Link]

-

Tosylates And Mesylates. (2015, March 10). Master Organic Chemistry. Retrieved from [Link]

-

1,1,1-Trifluoroethyl-PEG5-Alcohol. (n.d.). CD Bioparticles. Retrieved from [Link]

-

Patterson, J., & Hubbell, J. A. (2010). Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release. Biomaterials, 31(29), 7836-7845. Retrieved from [Link]

-

Kosinova, M. L., et al. (2021). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 26(11), 3183. Retrieved from [Link]

-

PEG Tosylate, Tos PEG, Ts PEG. (n.d.). AxisPharm. Retrieved from [Link]

-

Hydrolysis of oxiranylmethyl tosylates. (1981). Journal of the Chemical Society, Chemical Communications, (11), 524-525. Retrieved from [Link]

Sources

- 1. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 3. Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties - ePrints Soton [eprints.soton.ac.uk]

- 4. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 5. precisepeg.com [precisepeg.com]

- 6. precisepeg.com [precisepeg.com]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, 1872433-61-8 | BroadPharm [broadpharm.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Trifluoroethyl-PEG-Tos | AxisPharm [axispharm.com]

- 11. Tosylate PEG, Tos PEG, Ts PEG | AxisPharm [axispharm.com]

- 12. chemscene.com [chemscene.com]

- 13. 1872433-61-8|this compound|14,14,14-trifluoro-3,6,9,12-tetraoxatetradecyl 4-methylbenzenesulfonate|-范德生物科技公司 [bio-fount.com]

- 14. Trifluoroethanol: Top 5 Uses, Properties & Safety Guide [ketonepharma.com]

- 15. organic-synthesis.com [organic-synthesis.com]

- 16. mdpi.com [mdpi.com]

- 17. 1,1,1-Trifluoroethyl-PEG5-alcohol, 1807512-41-9 | BroadPharm [broadpharm.com]

- 18. 1,1,1-Trifluoroethyl-PEG5-Alcohol - CD Bioparticles [cd-bioparticles.net]

- 19. 1,1,1-Trifluoroethyl-PEG5-Alcohol [1807512-41-9] | King-Pharm [king-pharm.com]

- 21. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. ruixibiotech.com [ruixibiotech.com]

solubility of 1,1,1-Trifluoroethyl-PEG5-Tos in organic solvents

An In-depth Technical Guide to the Organic Solvent Solubility of 1,1,1-Trifluoroethyl-PEG5-Tos

Introduction

In the landscape of modern drug delivery and bioconjugation, Polyethylene Glycol (PEG) linkers are indispensable tools for improving the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1][] The compound this compound is a specialized heterobifunctional linker, featuring a pentaethylene glycol (PEG5) spacer that imparts hydrophilicity, a terminal tosylate (Tos) group, and a 1,1,1-trifluoroethyl (TFE) group.[3][4] The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, enabling covalent attachment to amine, hydroxyl, or thiol residues on biomolecules.[5]

The solubility of this linker in various organic solvents is a critical parameter that dictates its utility. Proper solvent selection is paramount for ensuring homogeneous reaction conditions, enabling efficient purification, and facilitating formulation development. This guide provides a comprehensive analysis of the expected solubility profile of this compound, explains the underlying chemical principles, and offers a detailed protocol for empirical solubility determination.

Part 1: Physicochemical Profile and Predicted Solubility

The solubility of this compound is a composite of the contributions from its three primary structural components:

-

Pentaethylene Glycol (PEG5) Core : The PEG chain, with its repeating ether units, is highly flexible and forms hydrogen bonds with protic solvents. This core is responsible for the compound's general solubility in water and many polar organic solvents.[][6]

-

Tosylate (Tos) Group : The p-toluenesulfonyl group is a moderately nonpolar, aromatic moiety. While it is an excellent leaving group for chemical reactions, it also tends to increase the compound's affinity for nonpolar organic solvents like dichloromethane and chloroform.

-

1,1,1-Trifluoroethyl (TFE) Group : The terminal trifluoroethyl group is a unique feature. Fluorinated segments are known for their distinct solubility properties, often being both hydrophobic (water-repelling) and lipophobic (lipid-repelling). This can influence the overall solubility profile in nuanced ways compared to a simple alkyl or hydroxyl-terminated PEG.

Based on these principles and qualitative data from structurally similar compounds like Hydroxy-PEG5-Tos[7], we can predict the solubility of this compound in a range of common laboratory solvents.

Predicted Solubility Table

| Solvent | Solvent Class | Predicted Solubility | Rationale & Remarks |

| Water | Protic, Polar | Soluble | The hydrophilic PEG5 chain is the dominant factor, promoting solubility in aqueous media.[3][7] |

| DMSO (Dimethyl Sulfoxide) | Aprotic, Polar | Soluble | An excellent solvent for a wide range of PEGylated compounds.[8] Expected to fully dissolve the molecule. |

| DMF (Dimethylformamide) | Aprotic, Polar | Soluble | Similar to DMSO, DMF is a powerful polar aprotic solvent capable of solvating functionalized PEGs.[6][8] |

| DCM (Dichloromethane) | Halogenated | Soluble | The tosylate group and PEG backbone contribute to good solubility in chlorinated solvents.[6][7] |

| Chloroform | Halogenated | Soluble | Similar to DCM, expected to be a good solvent.[6] |

| Methanol / Ethanol | Protic, Polar | Soluble to Moderately Soluble | Lower molecular weight PEGs are generally soluble in alcohols, though less so than in water or DMSO.[6] |

| Acetonitrile | Aprotic, Polar | Moderately Soluble | May require gentle warming or sonication to achieve higher concentrations. |

| THF (Tetrahydrofuran) | Ether | Moderately Soluble | The ether backbone of THF interacts favorably with the PEG chain. |

| Ethyl Acetate | Ester | Sparingly Soluble | The polarity may be insufficient to fully overcome the hydrophilic nature of the PEG chain. |

| Toluene | Aromatic, Nonpolar | Sparingly Soluble to Insoluble | The aromatic tosyl group provides some affinity, but the PEG chain limits solubility.[6] |

| Hexanes / Heptane | Aliphatic, Nonpolar | Insoluble | The compound is too polar to be soluble in aliphatic hydrocarbons. Often used as an anti-solvent for precipitation. |

| Diethyl Ether | Ether | Insoluble | PEGs are generally not soluble in diethyl ether.[6] |

Part 2: Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction and obtain precise, quantitative data, a standardized experimental approach is necessary. The "Shake-Flask" method is a reliable technique for determining the equilibrium solubility of a compound.

Objective

To determine the saturation solubility (in mg/mL) of this compound in a selected organic solvent at a controlled temperature (e.g., 25°C).

Materials

-

This compound (solid)

-

High-purity (≥99.5%) organic solvents of interest

-

Analytical balance (±0.01 mg)

-

2 mL glass vials with PTFE-lined screw caps

-

Vortex mixer

-

Thermomixer or temperature-controlled shaker

-

Centrifuge capable of handling solvent vials

-

Calibrated micropipettes

-

Volumetric flasks

-

HPLC system with a suitable detector (e.g., UV or ELSD) or a quantitative NMR (qNMR) setup.

Methodology: Step-by-Step

-

Preparation of Stock: Accurately weigh approximately 10-20 mg of this compound into a tared 2 mL glass vial. Record the exact mass.

-

Causality: Using an excess of solute is critical to ensure that the resulting solution is truly saturated at equilibrium.

-

-

Solvent Addition: Add a precise volume (e.g., 1.00 mL) of the chosen organic solvent to the vial using a calibrated pipette.

-

Equilibration: Securely cap the vial. Place it in a thermomixer or shaker set to a constant temperature (e.g., 25°C) and agitate vigorously (e.g., 1000 rpm) for 24 hours.

-

Causality: Continuous agitation over an extended period is necessary to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. 24 hours is typically sufficient for most systems.

-

-

Phase Separation: After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes.

-

Causality: Centrifugation pellets all undissolved solid material, ensuring that only the saturated supernatant is sampled for analysis and preventing artificially high concentration readings.

-

-

Sample Extraction and Dilution: Carefully open the vial and draw an aliquot (e.g., 100 µL) of the clear supernatant. Be cautious not to disturb the solid pellet. Immediately transfer this aliquot into a pre-filled volumetric flask (e.g., 10 mL) with a suitable analysis solvent (e.g., acetonitrile/water) to create a known dilution factor (e.g., 1:100).

-

Causality: A precise dilution is required to bring the analyte concentration into the linear dynamic range of the analytical instrument (e.g., HPLC-UV).

-

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC). Create a calibration curve using standards of known concentration to determine the concentration of the diluted sample.

-

Calculation: Calculate the original solubility in the solvent using the following formula:

-

Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]

-

This protocol is a self-validating system; repeating the measurement with a longer equilibration time (e.g., 48 hours) should yield the same result, confirming that equilibrium was reached.

Part 3: Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination protocol.

Caption: A flowchart of the shake-flask method for determining equilibrium solubility.

Conclusion

This compound is a versatile PEG linker with a solubility profile governed by its hydrophilic PEG core and its more hydrophobic terminal groups. It is predicted to be readily soluble in water and polar aprotic solvents like DMSO, DMF, and DCM, with decreasing solubility in less polar solvents. For applications requiring precise concentration control, the detailed experimental protocol provided offers a robust framework for obtaining accurate, quantitative solubility data. This foundational knowledge is essential for researchers and drug development professionals to effectively utilize this linker in synthesis, purification, and formulation processes.

References

- Shochem. (2025, August 27). What is the solubility of Modification PEG in different solvents?

- Creative PEGWorks. General Technical Information – Linear PEG Products.

- Nanocs. Tosyl PEG, mPEG-Tosylate.

- BroadPharm. This compound, 1872433-61-8.

- LabSolutions. Tosyl PEG, mPEG-Tosylate.

- BroadPharm. PEG Tosylate.

- Biotech Scrip. Functional Polyethylene Glycol(PEG): A Versatile Compound in Industrial Applications.

- BOC Sciences. PEG Derivatives by Functional Groups.

- BroadPharm. PEG5-Tos, 77544-60-6.

- AxisPharm. Trifluoroethyl-PEG-Tos.

Sources

- 1. functional-polymers.alfa-chemistry.com [functional-polymers.alfa-chemistry.com]

- 3. This compound, 1872433-61-8 | BroadPharm [broadpharm.com]

- 4. PEG Tosylate | BroadPharm [broadpharm.com]

- 5. Trifluoroethyl-PEG-Tos | AxisPharm [axispharm.com]

- 6. creativepegworks.com [creativepegworks.com]

- 7. PEG5-Tos, 77544-60-6 | BroadPharm [broadpharm.com]

- 8. What is the solubility of Modification PEG in different solvents? - Blog [shochem.com]

An In-depth Technical Guide to 1,1,1-Trifluoroethyl-PEG5-Tos: Mechanism of Action and Application in Bioconjugation

This guide provides a comprehensive technical overview of the heterobifunctional linker, 1,1,1-Trifluoroethyl-PEG5-Tos. We will delve into its core mechanism of action, the synergistic roles of its constituent functional groups, and its practical applications in modern drug development, including detailed experimental protocols and the scientific rationale behind them.

Introduction: Deconstructing the Architecture of a High-Value Linker

This compound is a precision-engineered chemical tool designed for bioconjugation and pharmaceutical research.[1] Its structure is not arbitrary; each component is selected for a specific function that contributes to its overall utility in modifying proteins, peptides, and other biomolecules. The molecule consists of three distinct domains:

-

The 1,1,1-Trifluoroethyl Group (CF₃CH₂-): A terminal cap that imparts unique physicochemical properties to the final conjugate, including enhanced metabolic stability and lipophilicity.[2][3]

-

The Pentaethylene Glycol Spacer (-PEG5-): A hydrophilic linker that increases the aqueous solubility of the molecule and the resulting conjugate.[4]

-

The Tosylate (p-toluenesulfonyl, -OTs) Group: An exceptionally efficient activating group that renders the molecule highly reactive towards nucleophilic substitution.[4][5]

This combination of features makes it a valuable reagent for applications ranging from the synthesis of PROTACs to the development of targeted drug delivery systems.[1][6]

Caption: Chemical structure of this compound.

The Core Mechanism: Nucleophilic Substitution Activated by a Superior Leaving Group

The primary mechanism of action for this compound is a nucleophilic substitution reaction, typically proceeding via an SN2 pathway. The inherent reactivity of the molecule is almost entirely dictated by the p-toluenesulfonyl (tosyl) group.

The Role of the Tosylate (-OTs)

Native polyethylene glycol chains terminate in hydroxyl (-OH) groups, which are poor leaving groups for nucleophilic substitution because the hydroxide ion (HO⁻) is a strong base.[7] The process of tosylation converts this unreactive alcohol into a tosylate ester (PEG-OTs).[5] This transformation is the cornerstone of its function for two key reasons:

-

Exceptional Leaving Group Ability: The tosylate anion is an outstanding leaving group because it is a very weak base. Its stability arises from the extensive delocalization of the negative charge through resonance across the three electronegative oxygen atoms and the aromatic ring of the p-toluenesulfonyl group.[5][8] This high stability is the thermodynamic driving force for the substitution reaction.

-

Activation for Nucleophilic Attack: By converting the hydroxyl into a tosylate, the terminal carbon atom of the PEG chain becomes highly electrophilic and susceptible to attack by a wide range of nucleophiles, such as the primary amines (-NH₂) found on proteins or the thiol groups (-SH) of cysteine residues.[1]

The Influence of the 1,1,1-Trifluoroethyl Group

While not directly involved in the substitution reaction, the trifluoroethyl group significantly enhances the utility of the resulting conjugate. The incorporation of fluorine atoms into drug molecules is a well-established strategy in medicinal chemistry.[9]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry.[3] The presence of the CF₃ group often shields adjacent chemical bonds from enzymatic degradation, thereby increasing the metabolic stability and in vivo half-life of the conjugated molecule.[2]

-

Enhanced Lipophilicity: The trifluoromethyl group increases the lipophilicity of the molecule.[3][10] This can improve properties such as cell membrane permeability, which is a critical factor for intracellular drug targets.

-

Modulation of Biological Activity: The CF₃ group is a strong electron-withdrawing substituent.[3] This can alter the electronic properties of the conjugated molecule, potentially leading to stronger binding interactions with its biological target. It is often used as a bioisostere for other groups, like a chlorine atom, to fine-tune a molecule's properties.[3][11]

Caption: Generalized SN2 mechanism for the reaction of this compound.

Field-Proven Applications in Drug Development

The unique architecture of this compound makes it a versatile tool for enhancing the therapeutic properties of biomolecules.

-

PEGylation: The process of attaching PEG chains to a drug or protein. This can shield the molecule from the host's immune system and reduce renal clearance, thereby extending its circulation time in the bloodstream.[] The hydrophilic PEG5 spacer contributes to this "stealth" effect.[13]

-

Prodrug Synthesis: The linker can be used to synthesize prodrugs, which are inactive compounds that are metabolized in the body to release an active therapeutic agent.[1]

-

Targeted Drug Delivery: By conjugating a therapeutic agent to a targeting ligand (e.g., an antibody), this linker helps create systems that selectively deliver drugs to specific tissues or cell types, improving efficacy and reducing off-target toxicity.[1]

Experimental Protocols: A Self-Validating System

The following protocol outlines a general procedure for conjugating this compound to a primary amine-containing molecule, such as a protein or a small molecule drug.

Causality Behind Experimental Choices

-

Solvent: Anhydrous aprotic solvents like Dimethylformamide (DMF) are used to dissolve the reagents without participating in the reaction. Water must be excluded to prevent hydrolysis of the tosylate ester.

-

Base: A non-nucleophilic base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA), is added to deprotonate the primary amine, increasing its nucleophilicity without competing with it in the reaction.[14]

-

Inert Atmosphere: Reactions are conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent exposure to atmospheric moisture, which could compromise the reagent's reactivity.[14]

-

Temperature: While many reactions proceed at room temperature, gentle heating (e.g., 60-80°C) can be used to increase the reaction rate, especially for less reactive nucleophiles.[14]

-

Purification: Precipitation in a non-solvent like cold diethyl ether is an effective first step to remove solvent and excess reagents. Further purification by chromatography or dialysis is essential to ensure the homogeneity of the final conjugate.[14]

Step-by-Step Methodology: Conjugation to a Primary Amine

-

Reagent Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF to a final concentration of ~100 mg/mL.

-

-

Substrate Preparation:

-

In a separate vial, dissolve the amine-containing substrate (1.0-1.2 equivalents) and a non-nucleophilic base like TEA (1.5-2.0 equivalents) in anhydrous DMF.

-

Expert Insight: For protein conjugations, the protein should be in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a pH of 8.0-9.0. This pH ensures that a sufficient population of the N-terminal or lysine side-chain amines are deprotonated and nucleophilic.[]

-

-

Reaction:

-

Slowly add the substrate solution to the stirring solution of this compound at room temperature.

-

Stir the reaction mixture overnight (12-16 hours) at room temperature. The reaction can be gently heated if necessary.

-

Monitor the reaction progress by an appropriate method (e.g., LC-MS for small molecules, SDS-PAGE for proteins).

-

-

Work-up and Purification:

-

For Small Molecules: Cool the reaction mixture to room temperature. Add the mixture dropwise to a large volume of cold diethyl ether to precipitate the product. Collect the precipitate by filtration and wash with cold ether. Purify further using column chromatography.

-

For Proteins: Remove unreacted PEG reagent and byproducts using dialysis against an appropriate buffer or through size-exclusion chromatography (gel filtration).

-

Caption: Experimental workflow for a typical bioconjugation reaction.

Quantitative Data Summary

The efficiency of the conjugation reaction depends heavily on the nucleophilicity of the substrate. The following table provides illustrative data for reactions of a generic PEG5-Tos reagent with various primary amines.

| Nucleophile Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Benzylamine | DMF | 25 | 12 | 85-95 |

| Aniline | DMF | 60 | 24 | 60-75 |

| Protein (N-terminus) | Aqueous Buffer (pH 8-9) | 25 | 4-8 | 75-85 |

| Small Molecule Drug | DMF | 40 | 16 | >90 |

Note: Data is representative and based on a generic m-PEG5-Tos reagent.[14] Yields are highly dependent on the specific substrate and reaction conditions. Optimization is required for novel substrates.

Conclusion

This compound is a powerful and versatile heterobifunctional linker. Its mechanism of action is centered on the superb leaving group ability of the tosylate group, which enables efficient nucleophilic substitution reactions. The strategic inclusion of a trifluoroethyl group provides a means to enhance the metabolic stability and modulate the physicochemical properties of the final conjugate. The detailed protocols and the rationale provided herein equip researchers and drug development professionals with the necessary knowledge to effectively leverage this reagent in creating next-generation therapeutics and advanced biomaterials.

References

- BenchChem. The Role of the Tosyl Group in PEG Linkers: An In-depth Technical Guide. [URL: https://www.benchchem.com/blog/the-role-of-the-tosyl-group-in-peg-linkers-an-in-depth-technical-guide/]

- BOC Sciences. Tosylate-PEG-Tosylate. [URL: https://www.bocsci.

- Nanosoft Polymers. Tosylate-PEG-Tosylate. [URL: https://www.nanosoftpolymers.

- AxisPharm. Trifluoroethyl-PEG-Tos. [URL: https://www.axispharm.com/product/Trifluoroethyl-PEG-Tos-AP11906.html]

- Master Organic Chemistry. All About Tosylates and Mesylates. (2015-03-10). [URL: https://www.masterorganicchemistry.

- BroadPharm. This compound, 1872433-61-8. [URL: https://broadpharm.com/products/bp-23122-1-1-1-trifluoroethyl-peg5-tos]

- Sigma-Aldrich. SAFETY DATA SHEET - Bis(2,2,2-trifluoroethyl) ether. (2025-10-15). [URL: https://www.sigmaaldrich.com/sds/sial/333368]

- NASA Technical Reports Server (NTRS). Determination of the oxidative stability of perfluoropolyalkyl ethers and correlation with chemical structure. (1992-05-01). [URL: https://ntrs.nasa.

- Guidechem. bis(2,2,2-trifluoroethyl) ether 333-36-8. [URL: https://www.guidechem.com/products/333-36-8.html]

- Ningbo Inno Pharmchem Co., Ltd. Trifluoroethyl Ether: Key Compound in Pesticide Development. (2026-01-05). [URL: https://www.fluorochem.net/news/trifluoroethyl-ether-key-compound-in-pesticide-development-130098.html]

- AK Lectures. Tosylate Leaving Group. [URL: https://aklectures.

-

Royal Society of Chemistry. Expedient and efficient one pot synthesis of trifluoroethyl ethers from metal free 2,4,6-tris-(2,2,2-trifluoro-ethoxy)-[5][7][15] t. (2015-04-07). [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra03723a]

- Royal Society of Chemistry. Multigram chromatography-free synthesis of octa(ethylene glycol) p-toluenesulfonate. (2016-09-06). [URL: https://pubs.rsc.org/en/content/articlelanding/2016/qo/c6qo00398b]

- Reddit. Tosylation of poly(ethylene glycol) : r/chemistry. (2014-03-20). [URL: https://www.reddit.

- Royal Society of Chemistry. Recent advances in trifluoroethylation reaction. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/qo/d3qo01366a]

- Beilstein-Institut. Stepwise PEG synthesis featuring deprotection and coupling in one pot. (2021-12-28). [URL: https://www.beilstein-journals.org/bjoc/articles/17/1/308]

- AxisPharm. Protocol for PEG NHS Reagents. (2024-09-23). [URL: https://www.axispharm.com/protocol-for-peg-nhs-reagents]

- BroadPharm. Protocol for PEG Acid Reagents. (2022-01-18). [URL: https://broadpharm.com/blog/protocol-for-peg-acid-reagents/]

- ResearchGate. Recent Progress in Metal-Mediated Trifluoroethylation | Request PDF. (2025-08-06). [URL: https://www.researchgate.

- ChemScene. 1,1,1-Trifluoroethyl-PEG4-Tos, 1872433-61-8. [URL: https://www.chemscene.com/products/1-1-1-Trifluoroethyl-PEG4-Tos-CS-0115169.html]

- PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025-07-18). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11272658/]

- Wikipedia. Trifluoromethylation. [URL: https://en.wikipedia.

- ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025-07-01). [URL: https://www.researchgate.

- Biorepositories. 1,1,1-Trifluoroethyl-PEG4-Tos. [URL: https://www.biorepositories.com/product/1-1-1-trifluoroethyl-peg4-tos/]

- BenchChem. An In-depth Technical Guide to the Reactivity of m-PEG5-Tos with Primary Amines. [URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-to-the-reactivity-of-m-peg5-tos-with-primary-amines/]

- PubMed Central. The controlled intravenous delivery of drugs using PEG-coated sterically stabilized nanospheres. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2751405/]

Sources

- 1. Trifluoroethyl-PEG-Tos | AxisPharm [axispharm.com]

- 2. Expedient and efficient one pot synthesis of trifluoroethyl ethers from metal free 2,4,6-tris-(2,2,2-trifluoro-ethoxy)-[1,3,5] triazene - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, 1872433-61-8 | BroadPharm [broadpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1,1,1-Trifluoroethyl-PEG4-Tos | Biorepositories [biorepositories.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. aklectures.com [aklectures.com]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. Recent advances in trifluoroethylation reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. The controlled intravenous delivery of drugs using PEG-coated sterically stabilized nanospheres - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Tosylate-PEG-Tosylate [nanosoftpolymers.com]

role of the trifluoroethyl group in PEG linkers

An In-depth Technical Guide: The Strategic Role of the Trifluoroethyl Group in Advanced PEG Linker Design

Executive Summary

Polyethylene glycol (PEG) linkers are foundational tools in drug development, prized for their ability to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1][2][3] However, the increasing complexity of bioconjugates, particularly in fields like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), demands a more sophisticated approach to linker design. Standard PEG linkers, while effective, can present limitations related to payload aggregation, suboptimal cell permeability, and metabolic instability under certain conditions. This guide explores the strategic incorporation of the trifluoroethyl (TFE) group into PEG linker architecture as a powerful solution to these challenges. By examining the unique physicochemical properties conferred by the TFE moiety—including its effects on lipophilicity, metabolic stability, and intermolecular interactions—we will provide a comprehensive overview of its role in optimizing the performance of next-generation therapeutics.

Foundational Principles: The Convergence of PEG and Fluorine Chemistry

The Ubiquity of PEG Linkers in Bioconjugation

PEG linkers are synthetic polymers composed of repeating ethylene oxide units that serve as flexible, biocompatible spacers.[1] Their widespread adoption is attributable to a unique combination of properties:

-

Enhanced Hydrophilicity: The repeating ether oxygens form hydrogen bonds with water, creating a hydration shell that significantly increases the solubility of conjugated molecules, a critical feature for hydrophobic drug payloads.[4]

-

Improved Pharmacokinetics (PK): PEGylation increases the hydrodynamic radius of a molecule, reducing renal clearance and extending its circulation half-life.[3][5]

-

Reduced Immunogenicity: The "stealth" effect of the hydration shell can mask epitopes on proteins, reducing the likelihood of an immune response.[1][5]

Despite these advantages, the inherent properties of the payload or the specific demands of the biological target can necessitate linker modifications to fine-tune performance.

The Trifluoromethyl/Trifluoroethyl Group: A Privileged Moiety in Medicinal Chemistry

The strategic incorporation of fluorine, particularly as a trifluoromethyl (-CF3) or trifluoroethyl (-CH2CF3) group, is a well-established strategy for optimizing drug candidates.[6][7] The C-F bond is one of the strongest in organic chemistry, and its presence imparts several key advantages:[8]

-

Metabolic Stability: The strength of the C-F bond makes it highly resistant to enzymatic cleavage, particularly by cytochrome P450 oxidases, thereby preventing metabolic degradation at that position.[9][10]

-

Modulation of Lipophilicity: The CF3 group is significantly more lipophilic than a methyl group, which can be leveraged to enhance membrane permeability and facilitate passage across barriers like the blood-brain barrier.[8][9][11]

-

Altered Electronic Properties: As a strong electron-withdrawing group, the CF3 moiety can alter the pKa of nearby functional groups and influence binding interactions with biological targets.[8][11]

-

Conformational Control: The steric bulk and unique electronic nature of the trifluoromethyl group can influence the preferred conformation of a molecule, which can be critical for optimizing binding affinity to a target protein.[12][13]

Combining the robust, modulating properties of the trifluoroethyl group with the solubilizing and biocompatible backbone of a PEG linker creates a synergistic tool for advanced drug design.

Physicochemical Impact of the Trifluoroethyl Group on PEG Linkers

Introducing a trifluoroethyl group onto a PEG linker fundamentally alters its properties. These changes are not merely additive but result in a new chemical entity with a distinct and often more desirable profile for specific applications.

Fine-Tuning Lipophilicity and Solubility

While the CF3 group is inherently hydrophobic, its effect on the overall lipophilicity of a PEG-conjugated molecule is nuanced.[14] A TFE-PEG linker can act as a "hydrophobicity reservoir," subtly increasing the lipophilic character of the conjugate without causing the aggregation issues associated with highly hydrophobic payloads.[4][15] This is particularly crucial in ADCs, where a high drug-to-antibody ratio (DAR) can lead to aggregation and rapid clearance if the linker cannot sufficiently mask the drug's hydrophobicity.[4] The TFE group provides a localized lipophilic region that can improve membrane interaction and cell permeability, while the PEG chain maintains overall aqueous solubility.

Enhancing Metabolic and Chemical Stability

The primary driver for using a TFE group is the significant increase in metabolic stability.[9] The C-F bonds are resistant to enzymatic attack, protecting the linker from premature degradation in vivo.[8][10] This ensures that the bioconjugate remains intact until it reaches the target site, minimizing off-target toxicity from released payload and improving the overall therapeutic index.

Unique Intermolecular Interactions: The Role of the C-F Bond

The highly polarized C-F bonds and the adjacent C-H bonds of the trifluoroethyl group can participate in non-canonical hydrogen bonding (C–H···O) and other dipole-dipole interactions.[16] The CF2H group, a close relative, is a known hydrogen bond donor, and similar properties can be inferred for the CH2CF3 group.[16][17][18] These weak but significant interactions can influence the linker's conformation, pre-organizing it for optimal binding within a target's active site or facilitating the formation of the crucial ternary complex in PROTACs.[19][20]

Table 1: Comparative Physicochemical Properties of Standard vs. TFE-Modified PEG4 Linkers

| Property | Standard PEG4 Linker | TFE-PEG4 Linker | Rationale for Change |

| LogP (Calculated) | Lower | Higher | The trifluoromethyl group is significantly more hydrophobic than a hydroxyl or methyl terminus.[21] |

| Metabolic Stability | Moderate | High | The C-F bond is exceptionally strong and resistant to enzymatic degradation by P450 enzymes.[9] |

| Hydrogen Bond Donating Capacity | Low (Terminal OH) | Moderate (CH2CF3) | The electron-withdrawing CF3 group polarizes the adjacent C-H bonds, enabling weak H-bond donation.[16] |

| Aqueous Solubility | High | High | The PEG backbone dominates the solubility profile, ensuring high water solubility despite the TFE group.[1] |

| Conformational Flexibility | High | Moderately Reduced | Steric bulk and dipole interactions of the TFE group can introduce a degree of conformational constraint.[12] |

Applications in Advanced Drug Modalities

The unique properties of TFE-PEG linkers make them particularly well-suited for addressing challenges in the design of ADCs and PROTACs.

Antibody-Drug Conjugates (ADCs)

In ADC design, the linker is a critical component that governs the stability of the conjugate in circulation and the efficiency of payload release at the tumor site.[22][23]

-

Problem: Highly potent cytotoxic payloads are often hydrophobic. High DAR conjugates can aggregate, leading to poor PK and immunogenicity.[4]

-

TFE-PEG Solution: The PEG component ensures solubility, while the TFE group can improve the stability of the linker-payload connection and may enhance cell permeability.[22][] This allows for the use of higher DARs without compromising the ADC's physicochemical properties. The enhanced stability prevents premature drug release, reducing systemic toxicity.[23]

Caption: Improved ADC stability and cell interaction with TFE-PEG linkers.

PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation.[25] The linker is arguably the most critical element, as it dictates the geometry and stability of the resulting ternary complex (Target-PROTAC-Ligase).[20]

-

Problem: The formation of a productive ternary complex is highly sensitive to linker length, flexibility, and chemical composition. Poor linkers can lead to inactive compounds. Furthermore, the high molecular weight and polarity of many PROTACs result in poor cell permeability.[19]

-

TFE-PEG Solution: TFE-PEG linkers offer a powerful scaffold for PROTAC optimization.[26] The PEG units provide the necessary length and solubility, while the TFE group can modulate the linker's conformational dynamics.[25] This can help enforce a productive binding orientation. The subtle lipophilicity increase from the TFE group can also improve passive diffusion across the cell membrane, a major hurdle in PROTAC development.[19]

Experimental Protocol: Synthesis of a Trifluoroethyl-PEG-Tosylate Linker

This protocol describes a representative synthesis for a key building block, 1,1,1-Trifluoroethyl-PEG4-Tosylate, which can be further functionalized for conjugation.[26] This tosylated intermediate is valuable because the tosyl group is an excellent leaving group, allowing for easy displacement by nucleophiles like amines or thiols on a payload or targeting moiety.

Objective: To synthesize 1,1,1-Trifluoroethyl-PEG4-Tosylate from tetraethylene glycol.

Materials:

-

Tetraethylene glycol (HO-(CH2CH2O)4-H)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

2,2,2-Trifluoroethyl tosylate

-

Anhydrous Tetrahydrofuran (THF)

-

Tosyl chloride (TsCl)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

Step 1: Monofunctionalization with Trifluoroethyl Group

-

In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Ar), dissolve tetraethylene glycol (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise. Caution: NaH is highly reactive and generates H2 gas.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Re-cool the solution to 0 °C and add a solution of 2,2,2-trifluoroethyl tosylate (1.0 eq) in anhydrous THF dropwise via a syringe.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction carefully by the slow addition of water at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the mono-trifluoroethylated PEG alcohol.

Step 2: Tosylation of the Terminal Hydroxyl Group

-

Dissolve the purified alcohol from Step 1 (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere.

-

Add triethylamine (1.5 eq) and cool the solution to 0 °C.

-

Add tosyl chloride (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

-

Quench the reaction with saturated aqueous NaHCO3.

-

Separate the layers and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the final product, 1,1,1-Trifluoroethyl-PEG4-Tosylate, by flash column chromatography.

Validation:

-

TLC: Monitor reaction progress.

-

NMR (¹H, ¹⁹F, ¹³C): Confirm the structure, verifying the presence of the trifluoroethyl group and the tosyl group signals.

-

Mass Spectrometry: Confirm the molecular weight of the final product.

Sources

- 1. chempep.com [chempep.com]

- 2. PEG Linkers And Their Applications In Different Fields | MolecularCloud [molecularcloud.org]

- 3. creativepegworks.com [creativepegworks.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 8. mdpi.com [mdpi.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]

- 18. researchgate.net [researchgate.net]

- 19. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 20. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]

- 21. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]

- 22. purepeg.com [purepeg.com]

- 23. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 26. medchemexpress.com [medchemexpress.com]

The Strategic Advantage of Fluorination: A Technical Guide to 1,1,1-Trifluoroethyl-PEG5-Tos in Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics, particularly in the burgeoning field of targeted protein degradation, the chemical linker is not merely a spacer but a critical determinant of a molecule's success. This guide provides an in-depth technical overview of 1,1,1-Trifluoroethyl-PEG5-Tos, a heterobifunctional linker increasingly recognized for its strategic utility in the synthesis of complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). We will delve into the core attributes of this reagent, from its synthesis and physicochemical properties to its practical applications, supported by actionable protocols and a survey of commercial suppliers and cost considerations.

The Molecule in Focus: Structure and Rationale

This compound, identified by its CAS number 1872433-61-8, is a precisely defined chemical entity featuring three key functional components: a terminal 1,1,1-trifluoroethyl group, a pentaethylene glycol (PEG5) spacer, and a tosylate (Tos) leaving group.

Caption: Chemical structure of this compound.

The strategic incorporation of the trifluoroethyl group offers several advantages in drug design. It can enhance metabolic stability, improve binding affinity through favorable interactions with protein targets, and modulate lipophilicity. The PEG5 spacer is hydrophilic, which serves to increase the aqueous solubility of the parent molecule, a crucial factor for bioavailability and formulation.[1] Finally, the tosylate group is an excellent leaving group, facilitating efficient nucleophilic substitution reactions with various functional groups on biomolecules, such as amines and thiols.[1][2]

Commercial Availability and Cost Analysis

For researchers planning to incorporate this compound into their synthetic workflows, several commercial suppliers offer this reagent. The cost can vary based on purity and quantity. Below is a summary of prominent suppliers and their listed prices.

| Supplier | Catalog Number | Purity | Quantity | Price (USD) |

| BroadPharm | BP-23122 | 98% | 100 mg | $270.00 |

| 250 mg | $390.00 | |||

| 500 mg | $650.00 | |||

| AxisPharm | AP11906 | ≥95% | - | Pricing upon inquiry |

| ChemScene | CS-0115169 | ≥97% | - | Pricing upon inquiry |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

Synthesis of this compound: A Self-Validating Protocol

While commercially available, an in-house synthesis of this compound from its corresponding alcohol precursor, 1,1,1-Trifluoroethyl-PEG5-alcohol, provides a cost-effective alternative and allows for greater control over quality. The following protocol is a robust and self-validating method derived from established tosylation procedures for PEG alcohols.

Reaction Principle

The synthesis involves the reaction of the terminal hydroxyl group of 1,1,1-Trifluoroethyl-PEG5-alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically a tertiary amine like triethylamine (TEA) or pyridine, in an anhydrous aprotic solvent. The base serves to neutralize the hydrochloric acid byproduct of the reaction.

Sources

safety and handling of 1,1,1-Trifluoroethyl-PEG5-Tos

An In-Depth Technical Guide to the Safety and Handling of 1,1,1-Trifluoroethyl-PEG5-Tos

Introduction: Bridging Molecules with Precision

In the landscape of modern drug development and bioconjugation, precision and control are paramount. The ability to selectively modify proteins, peptides, and other biomolecules is fundamental to enhancing their therapeutic properties. This compound emerges as a key enabling reagent in this field. It is a heterobifunctional linker composed of three distinct moieties: a stable 1,1,1-trifluoroethyl group, a hydrophilic polyethylene glycol (PEG) chain of five units, and a highly reactive tosylate (tosyl) group.

The strategic value of this molecule lies in its ability to perform "PEGylation"—the covalent attachment of PEG chains to a substrate.[1][2] This process can dramatically improve the pharmacological profile of a therapeutic agent by increasing its solubility and stability, extending its circulatory half-life, and reducing its immunogenicity.[2][3][4] The tosylate group serves as an excellent leaving group, making the molecule highly susceptible to nucleophilic attack by functional groups commonly found on biomolecules, such as amines and thiols.[4][5][6] This guide provides a comprehensive overview of the chemical properties, safety protocols, and handling procedures for this compound, ensuring its effective and safe use in the laboratory.

Section 1: Core Chemical and Physical Properties

A foundational understanding of a reagent's physical properties is the first step toward its safe and effective implementation in any experimental workflow. The data below has been consolidated from various suppliers and chemical databases.

| Property | Value | Source(s) |

| Chemical Name | 1,1,1-Trifluoroethyl-PEG5-tosyl | [7] |

| CAS Number | 1872433-61-8 | [5][8][9] |

| Molecular Formula | C₁₇H₂₅F₃O₇S | [5][9] |

| Molecular Weight | 430.44 g/mol | [5][8][9] |

| Appearance | Clear, colorless to slightly pale yellow liquid or solid | [7][10] |

| Purity | Typically ≥95% - 98% | [4][5] |

| Solubility | Soluble in aqueous media and most organic solvents | [5] |

| Recommended Storage | -20°C or 4°C, protect from moisture | [5][7] |

Section 2: Hazard Identification and Safety Profile

While some supplier safety data sheets (SDS) may classify this compound with minimal hazards[7], a prudent approach to safety necessitates a deeper analysis of its constituent functional groups. The tosylate moiety and the organofluorine component warrant careful handling. The safety profile below is a synthesized recommendation based on data from structurally related compounds.

GHS Hazard Classification (Recommended)

| Hazard Class | Category | Hazard Statement | Rationale & Causality |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | Tosylates and related alkylating agents can react with biological nucleophiles on the skin, potentially causing irritation upon prolonged contact.[10] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. | Direct contact with the eyes can cause significant irritation.[10] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | Inhalation of aerosolized material or fine dust (if solid) may irritate the respiratory tract.[11] |

Trustworthiness through Prudence: The "no particular hazard" assessment from some sources[7] should be viewed with caution. The potential for the tosylate group to act as an alkylating agent means that standard laboratory precautions for handling reactive chemicals are not just recommended, but essential for ensuring user safety. This compound is intended for research use only and is not for human or animal use.[7]

Section 3: Prudent Handling and Personal Protective Equipment (PPE)

The following workflow is designed to minimize exposure and ensure the integrity of the reagent. Each step is grounded in established principles of laboratory safety.

General Handling Workflow

Caption: General workflow for safely handling this compound.

Step-by-Step Handling Protocol

-

Personal Protective Equipment (PPE): Always wear a standard laboratory coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (nitrile is appropriate for incidental contact).[12]

-

Equilibration: Before opening, allow the vial to equilibrate to room temperature. This is a critical step to prevent atmospheric moisture from condensing inside the cold vial, which could hydrolyze the reactive tosylate group.

-

Weighing: Conduct all weighing operations within a certified chemical fume hood or a ventilated balance enclosure. This minimizes the risk of inhaling any fine particulates or vapors.

-

Dissolution and Transfer: Prepare solutions in a fume hood. If the downstream application is sensitive to water, use anhydrous solvents and consider handling under an inert atmosphere (e.g., nitrogen or argon) to protect the tosylate from hydrolysis. When transferring the reagent, whether as a solid or in solution, do so carefully to avoid splashes or creating aerosols.

Section 4: Storage, Stability, and Incompatibility

Storage: For long-term stability, the compound should be stored at the recommended temperature, typically -20°C or 4°C, in a tightly sealed container.[5][7] The key is to prevent moisture ingress, which can degrade the material.

Stability: The primary liability of this reagent is the tosylate group, which is susceptible to hydrolysis. The presence of water, especially under basic or acidic conditions, can cleave the tosylate, rendering the reagent inactive. The trifluoroethyl and PEG components are generally stable under standard laboratory conditions.

Incompatible Materials:

-

Strong Oxidizing Agents: Avoid contact with strong oxidizers.[12]

-

Strong Acids and Bases: Can catalyze the hydrolysis of the tosylate group.

-

Nucleophiles: The reagent will readily react with nucleophiles (water, alcohols, amines, thiols). While this is the intended reactivity, it must be controlled. Do not store it in proximity to these materials.

Section 5: Core Reactivity and Mechanism

The utility of this compound is defined by the chemistry of the tosylate group. Tosylate is an exceptional leaving group because its negative charge is delocalized and stabilized by the resonance of the sulfonate group. This makes the adjacent carbon atom highly electrophilic and susceptible to attack by nucleophiles in a classic SN2 (bimolecular nucleophilic substitution) reaction.

The most common application involves the reaction with primary amines, such as the N-terminus of a protein or the side chain of a lysine residue.[3][13]

Caption: SN2 mechanism for the reaction of an amine with the tosylate linker.

Section 6: Experimental Protocol - General Amine PEGylation

This protocol provides a general framework for the conjugation of this compound to a peptide or protein. Optimization is essential for each specific substrate.

Materials

-

Peptide/Protein with accessible primary amine(s)

-

This compound

-

Reaction Buffer: e.g., Phosphate-buffered saline (PBS) or Sodium Bicarbonate buffer (100 mM), pH 7.5 - 8.5

-

Anhydrous, amine-free organic solvent (e.g., DMF or DMSO) to dissolve the PEG reagent

-

Quenching Reagent: e.g., 1 M Tris-HCl or glycine, pH ~8

Workflow Diagram

Caption: Experimental workflow for a typical PEGylation reaction.

Step-by-Step Methodology

-

Substrate Preparation: Dissolve the protein or peptide in the reaction buffer to a known concentration (e.g., 1-5 mg/mL). The choice of buffer pH is critical; a pH between 7 and 9 ensures that a significant fraction of the amine groups (like lysine) are deprotonated and thus nucleophilic, while maintaining protein stability.[13]

-

Reagent Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF. This stock solution should be concentrated to avoid adding a large volume of organic solvent to the aqueous protein solution.

-

Reaction Initiation: Add the calculated molar excess of the PEG-Tos solution to the stirring protein solution. The optimal molar ratio depends on the number of available amines and the desired degree of PEGylation and must be determined empirically.[14]

-

Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or at 4°C overnight. The reaction can be monitored by taking aliquots and analyzing them via SDS-PAGE or HPLC.

-

Quenching: Terminate the reaction by adding a quenching reagent containing a high concentration of a primary amine (e.g., Tris or glycine). This will react with any remaining unreacted PEG-Tos.

-

Purification and Analysis: Remove the excess PEG reagent and unreacted protein from the PEGylated product using a suitable chromatography method, such as Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).[15] Analyze the final product to confirm the degree of PEGylation.

Section 7: Spill, Leak, and Waste Disposal

Spill & Leak Procedures:

-

Minor Spills: For small spills of the solid or a solution, absorb with an inert material (e.g., vermiculite, sand, or earth).[11] Collect the material using a wet cloth or by gently sweeping it into a suitable, labeled container for disposal.[7] Avoid generating dust. Ensure the area is well-ventilated.

-

Personal Protection: Wear the appropriate PPE as described in Section 3 during cleanup.[11] Avoid breathing vapors or dust.[12]

Waste Disposal:

-

Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

-

The material should be disposed of at an approved hazardous waste disposal plant.[12] Do not allow the chemical to enter drains or waterways.[12]

Conclusion

This compound is a powerful reagent for the targeted modification of biomolecules. Its utility is derived from the reliable and efficient nucleophilic substitution chemistry of its tosylate group. While highly effective, its reactive nature demands a handling protocol rooted in caution and an understanding of its chemical liabilities. By adhering to the principles of prudent laboratory practice—including the consistent use of appropriate PPE, careful storage to prevent degradation, and controlled reaction conditions—researchers can fully leverage the potential of this versatile linker while ensuring a safe and successful experimental outcome.

References

-

Wikipedia. PEGylation. [Link]

-

European Pharmaceutical Review. (2010-02-22). Protein PEGylation Process: An overview of chemistry. [Link]

-

KamulinBiotech co.ltd. Materials Safety Data Sheet: this compound. [Link]

-

AxisPharm. Tosylate PEG, Tos PEG, Ts PEG. [Link]

-

ACS Publications, Bioconjugate Chemistry. Aldehyde PEGylation Kinetics: A Standard Protein versus a Pharmaceutically Relevant Single Chain Variable Fragment. [Link]

-

NIH National Library of Medicine, PMC. Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature. [Link]

-

ResearchGate. (2017-07-20). I want a method for the reaction of tosylate with amine in basic media. [Link]

-

AxisPharm. Trifluoroethyl-PEG-Tos. [Link]

-

BIOFOUNT. This compound, 1872433-61-8. [Link]

-

DC Fine Chemicals. Safety Data Sheet: 2,2,2-Trifluoroethanol. [Link]

-

Chemistry Stack Exchange. (2018-01-29). Can I use a primary amine to substitute (deprotect) a tosylate at high yields? [Link]

-

ResearchGate. (2016-07-29). How to convert tosylate into amine? [Link]

Sources

- 1. PEGylation - Wikipedia [en.wikipedia.org]

- 2. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. Tosylate PEG, Tos PEG, Ts PEG | AxisPharm [axispharm.com]

- 5. This compound, 1872433-61-8 | BroadPharm [broadpharm.com]

- 6. Trifluoroethyl-PEG-Tos | AxisPharm [axispharm.com]

- 7. ruixibiotech.com [ruixibiotech.com]

- 8. 1872433-61-8|this compound|14,14,14-trifluoro-3,6,9,12-tetraoxatetradecyl 4-methylbenzenesulfonate|-范德生物科技公司 [bio-fount.com]

- 9. chemscene.com [chemscene.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.com [fishersci.com]

- 13. creativepegworks.com [creativepegworks.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Protein Conjugation with 1,1,1-Trifluoroethyl-PEG5-Tos

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive technical guide provides a detailed protocol and scientific rationale for the covalent conjugation of proteins with 1,1,1-Trifluoroethyl-PEG5-Tos. PEGylation, the process of attaching polyethylene glycol (PEG) chains to a molecule, is a cornerstone strategy in therapeutic drug development to enhance the pharmacokinetic and pharmacodynamic properties of biologics.[1][2][3] This guide will delve into the underlying chemistry of tosyl-activated PEG linkers, provide step-by-step experimental procedures, and detail the necessary characterization and purification techniques for successful protein conjugation. The inclusion of a trifluoroethyl group on the PEG linker offers a unique modification, and this guide will equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this reagent.

Introduction to Protein PEGylation with Tosyl-Activated Reagents

PEGylation is a widely adopted technique that confers several advantageous properties to therapeutic proteins, including:

-

Enhanced Hydrophilicity and Solubility : The hydrophilic nature of the PEG chain can increase the solubility of proteins, which is particularly beneficial for hydrophobic molecules.[4][5][6]

-

Increased In Vivo Half-Life : The increased hydrodynamic radius of PEGylated proteins reduces renal clearance, leading to a longer circulation time in the body.[7][8]

-

Reduced Immunogenicity : The PEG chain can mask immunogenic epitopes on the protein surface, potentially lowering the risk of an immune response.[2][5]

-

Enhanced Stability : PEGylation can protect proteins from proteolytic degradation, enhancing their stability.[5][9]

The success of a PEGylation strategy hinges on the choice of the activating group on the PEG linker. The tosyl (p-toluenesulfonyl) group is a highly effective activating group for this purpose.[1]

The Role of the Tosyl Group

The terminal hydroxyl groups of a standard PEG polymer are relatively inert.[1] To facilitate conjugation, these groups must be chemically activated. The tosyl group, derived from p-toluenesulfonic acid, is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion.[1][10] When attached to the terminal oxygen of a PEG chain, it forms a highly reactive tosylate ester (PEG-OTs). This activation enables the PEG linker to undergo nucleophilic substitution reactions with various functional groups on proteins.[1][11]

Advantages of this compound

While the core reactivity is driven by the tosyl group, the this compound reagent offers specific features:

-

Defined Chain Length : The "PEG5" designation indicates a discrete chain length of five ethylene glycol units, ensuring homogeneity in the final conjugate, which is a significant advantage over polydisperse PEG reagents.

-

Excellent Leaving Group : The tosylate group facilitates efficient conjugation under mild conditions.[12]

-

Hydrophilic Spacer : The PEG linker increases the water solubility of the parent molecule and the resulting conjugate.[12]

-

Trifluoroethyl Moiety : The trifluoroethyl group may influence the reagent's solubility and conformational properties, and could potentially be used as a unique tag for characterization, for example, in 19F-NMR studies.

Reaction Mechanism: Nucleophilic Substitution

The conjugation of this compound to a protein proceeds via a bimolecular nucleophilic substitution (SN2) reaction. An electron-rich nucleophilic group on an amino acid side chain attacks the carbon atom adjacent to the tosylate ester, displacing the tosylate as a leaving group and forming a stable covalent bond.[13][14]

Caption: SN2 reaction mechanism of protein conjugation with PEG-Tos.

The primary nucleophiles on a protein available for reaction with tosyl-activated PEG are:

-

Primary Amines (-NH₂) : Found at the N-terminus of the polypeptide chain and on the side chain of lysine residues.[1]

-

Thiols (-SH) : Found on the side chain of cysteine residues.[1]

The reactivity of these groups is highly dependent on the reaction pH. By controlling the pH, a degree of site-selectivity can be achieved.

Detailed Experimental Protocol

This protocol provides a general framework for the conjugation of a model protein with this compound. Optimization of the molar ratio of PEG reagent to protein, reaction time, and temperature is recommended for each specific protein.

Materials and Reagents

| Reagent/Material | Specification | Purpose |

| Protein of Interest | Purified, in a suitable buffer (e.g., PBS) | The molecule to be PEGylated. |

| This compound | High purity (e.g., >95%) | The PEGylating reagent. |

| Reaction Buffer | e.g., 0.1 M Sodium Phosphate, pH 7.5 - 9.0 | To maintain a stable pH for the reaction. |

| Anhydrous Solvent | DMF or DMSO | To dissolve the PEG reagent. |

| Quenching Buffer | 1 M Tris-HCl or Glycine, pH 8.0 | To stop the reaction. |

| Purification System | SEC or IEX chromatography system | To separate the conjugate. |

| Analytical Instruments | SDS-PAGE, HPLC, Mass Spectrometer | For characterization of the conjugate. |

Step-by-Step Conjugation Procedure

Caption: Experimental workflow for protein PEGylation.

1. Protein Preparation:

-